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Compound of Interest

Compound Name: 2-Bromo-3'-hydroxyacetophenone

Cat. No.: B133987 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and analytical

methodologies for the characterization of 2-Bromo-3'-hydroxyacetophenone (CAS No. 2491-

37-4). This document is intended for researchers, scientists, and professionals in the field of

drug development and chemical synthesis.

While specific experimental datasets for 2-Bromo-3'-hydroxyacetophenone are not publicly

available, this guide outlines the standard protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents expected

spectral characteristics based on the compound's structure, offering a predictive framework for

analysis.
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Parameter Value

IUPAC Name 2-bromo-1-(3-hydroxyphenyl)ethanone[1]

Synonyms
3-Hydroxyphenacyl bromide, m-

Bromoacetylphenol

CAS Number 2491-37-4[1][2]

Molecular Formula C₈H₇BrO₂[1][2]

Molecular Weight 215.04 g/mol [2]

Melting Point 70-74 °C (lit.)

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-Bromo-3'-
hydroxyacetophenone based on its chemical structure and known spectral correlations for

similar compounds.

Predicted ¹H-NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~9.8 s (broad) 1H Ar-OH

~7.5 m 1H Ar-H

~7.3 t 1H Ar-H

~7.1 m 1H Ar-H

~7.0 m 1H Ar-H

~4.4 s 2H -CH₂Br

Predicted ¹³C-NMR Data (Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~191 C=O

~156 Ar-C-OH

~137 Ar-C

~130 Ar-CH

~122 Ar-CH

~121 Ar-CH

~115 Ar-CH

~31 -CH₂Br

Predicted IR Data (Solid, KBr Pellet)
Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (phenolic)

~3100-3000 Medium C-H stretch (aromatic)

~1680 Strong C=O stretch (ketone)

~1600, 1580, 1450 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (phenol)

~700-600 Medium C-Br stretch

Predicted Mass Spectrometry Data (Electron Ionization,
EI)
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m/z Relative Intensity (%) Assignment

214/216 ~50 / ~50
[M]⁺ (Molecular ion peak with

bromine isotopes)

135 High [M - CH₂Br]⁺

121 High
[M - Br - CO]⁺ or

[HOC₆H₄CO]⁺

93 Medium [C₆H₅O]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as 2-Bromo-3'-hydroxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of the solid sample for ¹H-NMR (50-100 mg for ¹³C-NMR)

and place it in a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire the ¹H-NMR spectrum using a standard pulse sequence.

Acquire the ¹³C-NMR spectrum using a proton-decoupled pulse sequence.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar.

Transfer the finely ground powder to a pellet press.

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the IR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):

For a solid sample, a direct insertion probe is typically used.

A small amount of the sample is placed in a capillary tube at the end of the probe.

Data Acquisition:

Insert the probe into the ion source of the mass spectrometer.
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Gradually heat the probe to volatilize the sample into the ion source.

The vaporized molecules are bombarded with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by the mass analyzer.

A mass spectrum is recorded, plotting the relative abundance of ions versus their m/z

values.

Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a synthesized organic compound like 2-Bromo-3'-hydroxyacetophenone.
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Workflow for Spectroscopic Analysis of 2-Bromo-3'-hydroxyacetophenone

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Verification

Chemical Synthesis

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Structure ElucidationPurity Assessment

Verified Compound: 2-Bromo-3'-hydroxyacetophenone

Click to download full resolution via product page

Spectroscopic Analysis Workflow

This guide serves as a foundational resource for the analytical characterization of 2-Bromo-3'-
hydroxyacetophenone. Researchers are encouraged to use these protocols and predicted

data as a reference in their experimental work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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